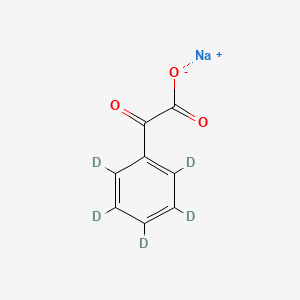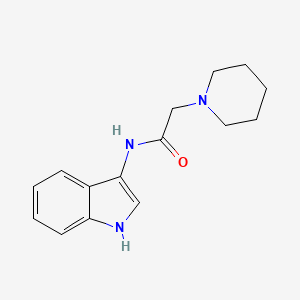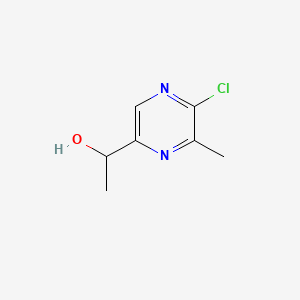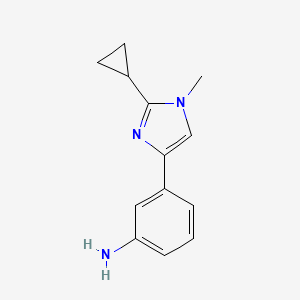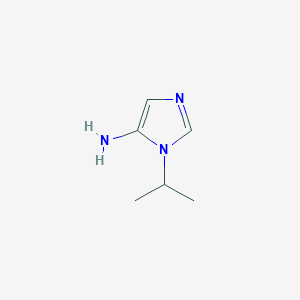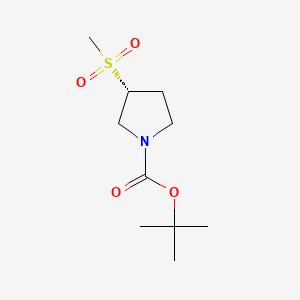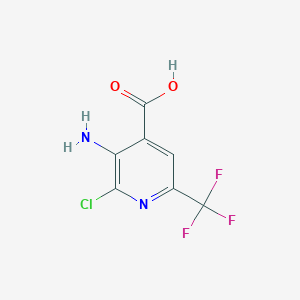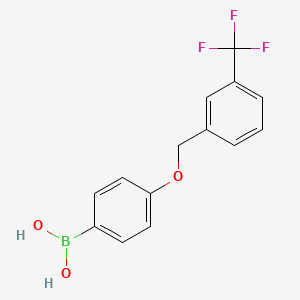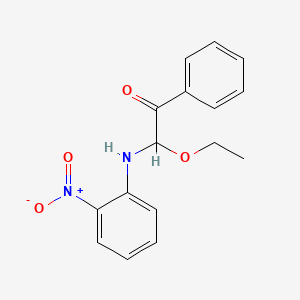
2-Ethoxy-2-(2-nitroanilino)-1-phenylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-2-(2-nitroanilino)-1-phenylethanone is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-2-(2-nitroanilino)-1-phenylethanone typically involves the reaction of 2-nitroaniline with ethyl 2-bromo-2-phenylacetate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the nitroaniline acts as a nucleophile, displacing the bromide ion from the ethyl 2-bromo-2-phenylacetate. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethoxy-2-(2-nitroanilino)-1-phenylethanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles such as amines, thiols, or halides.
Major Products
Reduction of Nitro Group: 2-Ethoxy-2-(2-aminoanilino)-1-phenylethanone.
Reduction of Carbonyl Group: 2-Ethoxy-2-(2-nitroanilino)-1-phenylethanol.
Substitution of Ethoxy Group: Products depend on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Ethoxy-2-(2-nitroanilino)-1-phenylethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Ethoxy-2-(2-nitroanilino)-1-phenylethanone involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The phenylethanone moiety may also contribute to its activity by interacting with enzymes or receptors involved in key biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Ethoxy-2-(2-aminoanilino)-1-phenylethanone
- 2-Ethoxy-2-(2-nitroanilino)-1-phenylethanol
- 2-(2-Ethoxyethoxy)ethanol
- 2-(2-Ethoxy-2-oxoethyl)-2-hydroxysuccinic acid
Uniqueness
2-Ethoxy-2-(2-nitroanilino)-1-phenylethanone is unique due to the presence of both a nitroanilino group and a phenylethanone moiety, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and development .
Propiedades
Número CAS |
54934-78-0 |
|---|---|
Fórmula molecular |
C16H16N2O4 |
Peso molecular |
300.31 g/mol |
Nombre IUPAC |
2-ethoxy-2-(2-nitroanilino)-1-phenylethanone |
InChI |
InChI=1S/C16H16N2O4/c1-2-22-16(15(19)12-8-4-3-5-9-12)17-13-10-6-7-11-14(13)18(20)21/h3-11,16-17H,2H2,1H3 |
Clave InChI |
QLWSJNGZUXCMGL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C(=O)C1=CC=CC=C1)NC2=CC=CC=C2[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



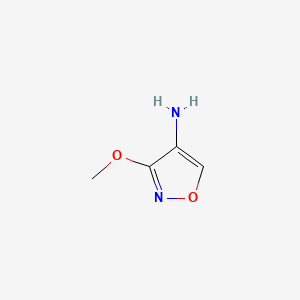
![N-([1,1'-biphenyl]-4-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-[1,1'-biphenyl]-2-amine](/img/structure/B13924633.png)
